Tizoxanide Glucuronide Sodium Salt

Beschreibung

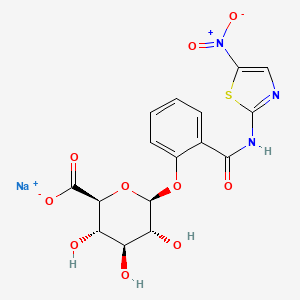

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C16H14N3NaO10S |

|---|---|

Molekulargewicht |

463.4 g/mol |

IUPAC-Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1 |

InChI-Schlüssel |

HJXNHPDNJXKILF-MFUMLHGQSA-M |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tizoxanide Glucuronide Sodium Salt: Chemical Characterization, Pharmacokinetics, and Analytical Methodologies

Executive Summary

Nitazoxanide (NTZ) is a first-in-class, broad-spectrum thiazolide anti-infective agent utilized in the treatment of various helminthic, protozoal, and viral infections[1]. Upon oral administration, the pro-drug NTZ is rapidly and completely hydrolyzed to its active circulating metabolite, tizoxanide (TZ). To facilitate elimination, TZ undergoes extensive phase II metabolism, primarily via glucuronidation, yielding the terminal inactive metabolite tizoxanide glucuronide (TZG) [2].

In the realm of drug development and bioanalysis, Tizoxanide Glucuronide Sodium Salt (CAS: 221287-83-8) serves as the critical analytical reference standard. Because isolating glucuronide metabolites as free acids is notoriously challenging due to their instability, the sodium salt formulation is engineered to neutralize the carboxylic acid moiety. This chemical modification significantly enhances the molecule's thermal stability and solubility, making it the premier choice for creating highly accurate, reproducible calibration standards in pharmacokinetic (PK) assays[3].

Chemical and Structural Profiling

Understanding the physicochemical properties of the reference standard is the first step in designing a robust bioanalytical assay. The sodium salt form ensures that the standard can be reliably reconstituted in aqueous or organic solvent mixtures without degrading.

Table 1: Chemical and Physical Properties of Tizoxanide Glucuronide Sodium Salt

| Property | Value |

| CAS Number | 221287-83-8 |

| Molecular Formula | C₁₆H₁₄N₃O₁₀S·Na |

| Molecular Weight | 463.35 g/mol |

| Purity Standard | ≥95% (Industry standard for LC-MS/MS) |

| Storage Temperature | -20°C (Desiccated) |

| Role in Research | Analytical reference standard for PK quantification |

Data synthesized from commercial analytical standard specifications[3][4].

Metabolic Pathway & Pharmacodynamics

As an application scientist, it is crucial to understand the biotransformation of the parent drug to accurately map its pharmacokinetic profile. Nitazoxanide is never detected in the systemic circulation; it acts purely as a delivery vehicle[5].

Once absorbed, the ester bond of NTZ is rapidly cleaved by esterases in the plasma and liver to form TZ. TZ exerts its antimicrobial effects by interfering with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction[6]. Following its therapeutic action, TZ is conjugated by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes into TZG[2]. TZG is pharmacologically inactive and represents the primary clearance mechanism, being excreted efficiently in both urine and bile[7].

Fig 1: In vivo metabolic pathway of Nitazoxanide to Tizoxanide Glucuronide.

Quantitative Pharmacokinetics

When designing clinical trials, researchers must account for the profound impact of food on the bioavailability of NTZ formulations. Administration with a high-fat meal significantly increases systemic exposure. For the oral suspension, the Area Under the Curve (AUC) of TZG increases by 45-50%; for tablets, the AUC increases almost two-fold[2]. Maximum plasma concentrations (Cmax) of TZG are typically observed within 1 to 4 hours post-dose[5].

Table 2: Mean (±SD) Plasma PK Parameters of Tizoxanide Glucuronide (Single Dose, Fed State)

| Age Group / Population | Administered Dose | Cmax (µg/mL) | Tmax (hr) [Range] | AUCinf (µg•hr/mL) |

| Pediatric (1-3 years) | 100 mg (Suspension) | 3.64 ± 1.16 | 4.0 [3-4] | 19.0 ± 5.03 |

| Pediatric (4-11 years) | 200 mg (Suspension) | 2.84 ± 0.97 | 4.0 [2-4] | 16.9 ± 5.00 |

| Adults (≥18 years) | 500 mg (Tablet) | 3.21 ± 1.05 | 4.0 [2.5-6] | 22.8 ± 6.49 |

Data sourced from FDA Alinia® Prescribing Information[5][8].

Analytical Methodology: LC-MS/MS Workflow

To accurately quantify TZG in human plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard[9]. As a self-validating system, this protocol relies on the precise interaction between the sample matrix, the internal standard, and the ionization source.

Step-by-Step Protocol & Causality

-

Plasma Sample Preparation (Protein Precipitation):

-

Method: Aliquot 50 µL of human plasma. Add 150 µL of cold acetonitrile (containing the internal standard) to induce precipitation. Vortex and centrifuge at 14,000 x g for 10 minutes.

-

Causality: Plasma contains high concentrations of endogenous proteins that cause severe ion suppression in the mass spectrometer and irreversibly clog the HPLC column. Precipitation denatures and removes these proteins, ensuring a clean analytical matrix[9].

-

-

Internal Standard (IS) Spiking:

-

Method: Utilize Tizoxanide-d4 Glucuronide Sodium Salt as the internal standard during the precipitation step[10].

-

Causality: A deuterated internal standard shares identical physicochemical properties with the target analyte but differs in mass (+4 Da). It co-elutes during chromatography, perfectly correcting for any analyte loss during extraction and normalizing matrix effects. This creates a self-validating quantitative system where the ratio of Analyte/IS remains constant regardless of minor procedural variations.

-

-

Chromatographic Separation:

-

Method: Inject the supernatant onto a reverse-phase C18 column. Use a gradient mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: While the glucuronide moiety is highly polar, the thiazolide core provides sufficient hydrophobicity for retention on a C18 stationary phase. The gradient elution ensures sharp peak shapes and temporal resolution from the parent drug (TZ) and other endogenous interferences[9].

-

-

Mass Spectrometry Detection (ESI- MRM):

-

Method: Analyze the eluent using a triple quadrupole mass spectrometer in Electrospray Ionization negative mode (ESI-), utilizing Multiple Reaction Monitoring (MRM).

-

Causality: Glucuronide conjugates possess a carboxylic acid group that readily donates a proton, making ESI negative mode highly efficient for generating stable [M-H]⁻ precursor ions. MRM isolates this specific precursor and fragments it to a unique product ion, providing unparalleled specificity and sensitivity[9].

-

Fig 2: LC-MS/MS workflow for quantifying Tizoxanide Glucuronide in plasma.

References

-

Title: 2 | Source: wikidoc.org

-

Title: 1 | Source: wikipedia.org

-

Title: 5 | Source: fda.gov

-

Title: 7 | Source: researchgate.net

-

Title: 6 | Source: nih.gov

-

Title: 3 | Source: sigmaaldrich.com

-

Title: 4 | Source: scbt.com

-

Title: 8 | Source: prescriberpoint.com

-

Title: 10 | Source: axios-research.com

-

Title: 9 | Source: medrxiv.org

Sources

- 1. Nitazoxanide - Wikipedia [en.wikipedia.org]

- 2. Nitazoxanide clinical pharmacology - wikidoc [wikidoc.org]

- 3. Tizoxanide Glucuronide Sodium Salt | 221287-83-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Nitazoxanide Use as Part of an Empiric Multi-Drug Regimen in Treating Children with Suspected Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prescriberpoint.com [prescriberpoint.com]

- 9. medrxiv.org [medrxiv.org]

- 10. Tizoxanide-d4 Glucuronide - CAS - 221287-83-8 (non-d) | Axios Research [axios-research.com]

Tizoxanide Glucuronide Sodium Salt chemical structure and properties

An In-Depth Technical Guide to Tizoxanide Glucuronide Sodium Salt: Synthesis, Properties, and Biological Significance

Introduction

Tizoxanide Glucuronide, the sodium salt of which is a primary focus of this guide, represents the major terminal metabolite of the broad-spectrum antiparasitic and antiviral agent, Nitazoxanide. Upon oral administration, the parent prodrug, Nitazoxanide, is rapidly and extensively metabolized, making its metabolites crucial to understanding its overall efficacy, disposition, and safety profile. The metabolic cascade begins with the hydrolysis of Nitazoxanide to its active desacetyl metabolite, Tizoxanide.[1][2] This active moiety then undergoes Phase II conjugation, primarily through glucuronidation, to form Tizoxanide Glucuronide.[2][3]

The study of Tizoxanide Glucuronide is of paramount importance for drug development professionals. As the principal metabolite found in plasma, urine, and bile, its pharmacokinetic profile is essential for establishing the bioequivalence of generic Nitazoxanide formulations.[4][5] Furthermore, while often considered less active than its precursor, Tizoxanide, the glucuronide conjugate exhibits distinct biological activity, particularly against the intracellular stages of parasites such as Cryptosporidium parvum, highlighting a nuanced role in the therapeutic effect of the parent drug.[5][6] This guide provides a comprehensive technical overview of Tizoxanide Glucuronide Sodium Salt, from its fundamental chemical properties and synthesis to its complex role in pharmacology and its quantification in biological systems.

Chemical Structure and Physicochemical Properties

Tizoxanide Glucuronide is the product of the enzymatic conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of Tizoxanide. This transformation significantly increases the molecule's polarity and water solubility, facilitating its excretion from the body.[7]

Caption: 2D Structure of Tizoxanide O-β-D-glucuronide sodium salt.

The key physicochemical properties of Tizoxanide Glucuronide and its sodium salt are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | sodium (3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate | [8] |

| Molecular Formula | C₁₆H₁₄N₃NaO₁₀S | [8][9] |

| Molecular Weight | 463.4 g/mol | [8] |

| Monoisotopic Mass | 463.02975911 Da | [8] |

| CAS Number | 221287-83-8 | [8][10] |

| Topological Polar Surface Area | 233 Ų (for the acid form) | [11] |

| Hydrogen Bond Donor Count | 5 (for the acid form) | [11] |

| Hydrogen Bond Acceptor Count | 12 (for the acid form) | [11] |

Synthesis and Characterization

The chemical synthesis of Tizoxanide Glucuronide is a critical step for generating analytical standards needed in pharmacokinetic and metabolism studies. A documented method for its preparation involves a multi-step process culminating in a Koenigs-Knorr reaction.[12][13] This classical glycosylation method allows for the formation of the O-aryl glucuronide bond.

The general workflow begins with appropriately protected precursors of both the aglycone (Tizoxanide, or a derivative thereof) and the glucuronic acid donor. Benzyl salicylate can serve as a starting material for the aglycone portion.[12] The glucuronic acid donor is typically a protected bromosugar. The key coupling step is followed by deprotection to yield the final product.

Caption: Generalized workflow for the synthesis of Tizoxanide Glucuronide.

Characterization of the synthesized product is typically performed using mass spectrometry to confirm the molecular weight and high-resolution mass spectrometry to verify the elemental composition.[13] Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the structure and stereochemistry of the glycosidic bond.

Metabolic Pathway and Pharmacokinetics

Tizoxanide Glucuronide is not administered directly but is formed in vivo. Following oral administration, Nitazoxanide is almost immediately and completely hydrolyzed by plasma esterases to Tizoxanide.[14][15] Tizoxanide, the primary active moiety, is then subject to extensive Phase II metabolism.

The glucuronidation of Tizoxanide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. In humans, UGT1A1 and UGT1A8 have been identified as the primary isoforms responsible for this metabolic conversion in the liver and small intestine, respectively.[3][16]

Caption: Metabolic activation and conjugation pathway of Nitazoxanide.

The pharmacokinetic profile of Tizoxanide and Tizoxanide Glucuronide is central to understanding the drug's behavior. Maximum plasma concentrations of both metabolites are typically observed within 1-4 hours after oral administration of Nitazoxanide.[2][4] Tizoxanide is highly bound to plasma proteins (>99%).[2] The presence of food significantly enhances absorption, increasing the AUC of both Tizoxanide and its glucuronide metabolite.[2] Elimination occurs via urine and bile.[2][17]

| Parameter | Tizoxanide | Tizoxanide Glucuronide | Conditions | Source |

| Tmax (Time to Peak) | 1-4 hours | 1-4 hours | Oral Tablet/Suspension | [2] |

| Plasma Protein Binding | >99% | N/A | In plasma | [2] |

| Effect of Food | AUC increased ~2-fold (Tablet) | AUC increased ~2-fold (Tablet) | Administered with food | [2] |

| Half-life | ~1.03 - 1.6 hours | Not explicitly defined | Single dose, adults | [14] |

| Elimination Routes | Urine, bile, feces | Urine, bile | - | [2] |

Biological Activity

While Tizoxanide is the primary active metabolite responsible for the broad-spectrum activity of Nitazoxanide, Tizoxanide Glucuronide is not merely an inactive byproduct for excretion. Although it is less potent than Tizoxanide, it retains biological activity.[1] Notably, studies on Cryptosporidium parvum have demonstrated that while Tizoxanide is more effective against the extracellular sporozoite stage, Tizoxanide Glucuronide acts primarily on the intracellular development of the parasite.[6] This suggests a complementary role in eradicating the parasite throughout its lifecycle. The parent compound, Nitazoxanide, and its active metabolite Tizoxanide are understood to exert their antiparasitic effect by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for anaerobic energy metabolism in many pathogens.[18]

Caption: Relationship between Nitazoxanide metabolites and their activities.

Analytical Methodologies

Accurate quantification of Tizoxanide and Tizoxanide Glucuronide in biological matrices is fundamental for pharmacokinetic analysis and bioequivalence studies. The gold standard for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][19] This method provides the required sensitivity, specificity, and throughput for complex biological samples.

Protocol: Quantification of Tizoxanide Glucuronide in Human Plasma by LC-MS/MS

This protocol is a synthesized representation of validated methods described in the literature.[19][20]

1. Sample Preparation (Protein Precipitation):

-

Rationale: To remove large protein molecules from the plasma that would otherwise interfere with the LC system and MS ionization. Acetonitrile is a common and effective solvent for this purpose.

-

Procedure:

-

Aliquot 50 µL of human plasma into a microcentrifuge tube.

-

Add 150 µL of acetonitrile containing an appropriate internal standard (e.g., glipizide or a deuterated analog like Tizoxanide-d4 glucuronide).[19][21]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

2. Liquid Chromatography:

-

Rationale: To separate the analytes (Tizoxanide and Tizoxanide Glucuronide) from each other and from other endogenous plasma components before they enter the mass spectrometer. A C18 reversed-phase column is typically used for this type of molecule.

-

Parameters:

-

Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm).[20]

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate buffer.[19][20]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[20]

-

Flow Rate: 0.4 mL/min.

-

Gradient: A gradient elution is employed, starting with a high percentage of aqueous phase and increasing the organic phase over several minutes to elute the analytes.

-

Injection Volume: 5 µL.

-

3. Tandem Mass Spectrometry:

-

Rationale: To provide highly selective and sensitive detection and quantification of the target analytes. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored.

-

Parameters:

Caption: Workflow for the bioanalysis of Tizoxanide Glucuronide.

Conclusion

Tizoxanide Glucuronide Sodium Salt is far more than a simple metabolic byproduct; it is a key determinant in the overall pharmacokinetic profile and a contributor to the therapeutic action of its parent drug, Nitazoxanide. A thorough understanding of its chemical properties, metabolic formation, and biological activity is indispensable for researchers in pharmacology, drug metabolism, and formulation science. The robust analytical methodologies established for its quantification underscore its importance in regulatory processes such as bioequivalence testing. As research continues to explore the full therapeutic potential of Nitazoxanide against a wide array of pathogens, the role of its principal metabolite, Tizoxanide Glucuronide, will remain a central element of these investigations.

References

-

U.S. Food and Drug Administration. (2002). 21-498 Alinia Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov.

-

WikiDoc. (2014). Nitazoxanide clinical pharmacology.

-

BenchChem. (n.d.). Establishing Bioequivalence of Nitazoxanide Formulations: A Comparative Guide Based on Tizoxanide and Tizoxanide Glucuronide Lev.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46783100, Tizoxanide O-b-D-glucuronide sodium salt. PubChem.

-

Google Patents. (2020). US10577337B2 - Compositions and methods of treatment with prodrugs of tizoxanide, an analogue or salt thereof.

-

MDPI. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules.

-

Google Patents. (2017). US9827227B2 - Controlled release pharmaceutical formulations of nitazoxanide.

-

Google Patents. (2019). US10196411B2 - Tizoxanide phosphate and alkane sulfonate and pharmaceutical applications thereof.

-

Liu, J., et al. (2016). Simultaneous Quantification of Tizoxanide and Tizoxanide Glucuronide in Mouse Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Biomedical Chromatography, 30(11), 1744-1749.

-

MedChemExpress. (n.d.). Tizoxanide-d4 glucuronide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9824563, Tizoxanide glucuronide. PubChem.

-

Rossignol, J. F., & Stachulski, A. V. (1999). Syntheses and Antibacterial Activities of Tizoxanide, an N-(Nitrothiazolyl)salicylamide, and its O-Aryl Glucuronide. Journal of Chemical Research, Synopses, (4), 216-217.

-

Nakajima, A., et al. (2024). Glucuronidation of Tizoxanide, an Active Metabolite of Nitazoxanide, in Liver and Small Intestine: Species Differences in Humans, Monkeys, Dogs, Rats, and Mice and Responsible Udp-Glucuronosyltransferase Isoforms in Humans. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 283, 109962.

-

SciSpace. (2016). Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography–tandem mass spectrometry.

-

University of Liverpool Repository. (n.d.). Download (470kB).

-

PubMed. (2024). Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans.

-

Stachulski, A. V., et al. (2016). Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs. Bioorganic & Medicinal Chemistry Letters, 26(22), 5469-5474.

-

Sigma-Aldrich. (n.d.). Tizoxanide Glucuronide Sodium Salt.

-

ResearchGate. (n.d.). Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry: LC-MS/MS measurements of tizoxanide and tizoxanide glucuronide in mice.

-

Bentham Science. (2022). Design, Synthesis, and Pharmacokinetic Evaluation of O-Carbamoyl Tizoxanide Prodrugs.

-

Clinivex. (n.d.). Tizoxanide-d4 Glucuronide Sodium Salt.

-

LGC Standards. (n.d.). Tizoxanide-d4 Glucuronide Sodium Salt.

-

Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research, 110, 94-103.

-

Santa Cruz Biotechnology. (n.d.). Tizoxanide-d4 Glucuronide Sodium Salt.

-

Google Patents. (n.d.). BRPI1007945B1 - PHARMACEUTICAL FORMULATION OF CONTROLLED RELEASE OF NITAZOXAMIDE, TIZOXANIDE OR A COMBINATION OF THE SAME, AND, BILAYER TABLET FOR ORAL ADMINISTRATION.

-

Santa Cruz Biotechnology. (n.d.). Tizoxanide Glucuronide, Sodium Salt.

-

Taylor & Francis Online. (n.d.). Tizoxanide – Knowledge and References.

-

Patsnap Synapse. (2024). What is the mechanism of Nitazoxanide?.

-

Theves, C., et al. (1998). Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infected HCT-8 cells. Journal of Antimicrobial Chemotherapy, 42(2), 195-199.

-

CymitQuimica. (n.d.). CAS 296777-75-8: Tizoxanide glucuronide.

-

de Farias, A. S., et al. (2021). Nitazoxanide: general aspects, release systems and potential for repositioning the molecule. Research, Society and Development, 10(1), e40110111868.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Nitazoxanide clinical pharmacology - wikidoc [wikidoc.org]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. scispace.com [scispace.com]

- 7. CAS 296777-75-8: Tizoxanide glucuronide | CymitQuimica [cymitquimica.com]

- 8. Tizoxanide O-b-D-glucuronide sodium salt | C16H14N3NaO10S | CID 46783100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Tizoxanide Glucuronide Sodium Salt | 221287-83-8 [sigmaaldrich.com]

- 11. Tizoxanide glucuronide | C16H15N3O10S | CID 9824563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. US10196411B2 - Tizoxanide phosphate and alkane sulfonate and pharmaceutical applications thereof - Google Patents [patents.google.com]

- 15. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US9827227B2 - Controlled release pharmaceutical formulations of nitazoxanide - Google Patents [patents.google.com]

- 18. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 19. Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 21. medchemexpress.com [medchemexpress.com]

Technical Guide: Synthesis and Characterization of Tizoxanide Glucuronide Sodium Salt

Abstract

This technical guide details the synthetic pathway, purification, and analytical characterization of Tizoxanide Glucuronide Sodium Salt (TZG-Na), the primary Phase II metabolite of the broad-spectrum antiviral and antiparasitic agent Nitazoxanide. Unlike simple glucuronidation of the parent aglycone, the synthesis of TZG requires a "build-up" strategy due to the electronic deactivation of the phenolic hydroxyl group in Tizoxanide. This document provides a validated 4-step synthetic protocol, detailed physicochemical characterization data (NMR, MS, HPLC), and metabolic context for researchers in drug metabolism and pharmacokinetics (DMPK).

Metabolic Context & Pharmacological Significance

Nitazoxanide (NTZ) is a prodrug that rapidly deacetylates in plasma to form Tizoxanide (TZ), the active antimicrobial moiety.[1] TZ subsequently undergoes extensive Phase II metabolism, primarily glucuronidation via UDP-glucuronosyltransferase isoforms UGT1A1 and UGT1A8 , to form Tizoxanide Glucuronide (TZG).

While TZG is pharmacologically inactive, it serves as the primary elimination product excreted in urine and bile. Accurate synthesis and characterization of the sodium salt form are critical for:

-

Bioanalytical Standards: Quantifying metabolite exposure in clinical PK studies.

-

In Vitro Stability: Assessing hydrolysis rates (e.g., by

-glucuronidase) in gut microbiota studies. -

Safety Testing: Evaluating potential transporter interactions (e.g., OAT/OCT).

Figure 1: Metabolic Pathway of Nitazoxanide

Caption: In vivo bioactivation of Nitazoxanide to Tizoxanide, followed by Phase II conjugation to Tizoxanide Glucuronide.

Synthetic Protocol: The "Build-Up" Strategy

Direct glycosylation of Tizoxanide using standard Koenigs-Knorr conditions fails (0% yield) because the electron-withdrawing p-nitrothiazole group drastically reduces the nucleophilicity of the phenolic hydroxyl. Therefore, a convergent "build-up" strategy is required, where the glucuronide is established on a salicylate precursor before coupling to the thiazole ring.

Retrosynthetic Analysis

-

Target: Tizoxanide Glucuronide Sodium Salt.[2]

-

Key Intermediate: Salicylic acid glucuronide (protected).

Detailed Experimental Procedure

Step 1: Koenigs-Knorr Glycosylation

Reaction: Benzyl salicylate + Acetobromo-

-

Reagents: Acetobromo-

-D-glucuronic acid methyl ester (1.2 eq), Silver Oxide ( -

Solvent: Anhydrous Acetonitrile (

). -

Conditions: Stir at room temperature for 24 hours under Argon in the dark.

-

Workup: Filter through Celite to remove silver salts. Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc).

-

Outcome: Formation of the

-glycosidic linkage with inversion of configuration.

Step 2: Hydrogenolysis (Benzyl Deprotection)

Reaction: Benzyl ester cleavage

-

Reagents:

gas (1 atm), 10% Pd/C (10% w/w). -

Solvent: Methanol/THF (1:1).

-

Conditions: Stir for 4-6 hours at RT.

-

Workup: Filter Pd/C through Celite. Concentrate filtrate to yield the carboxylic acid intermediate.

Step 3: Amide Coupling (Thiazole Installation)

Reaction: Salicylic acid glucuronide + 2-Amino-5-nitrothiazole

-

Reagents: 2-Amino-5-nitrothiazole (1.1 eq), DCC (Dicyclohexylcarbodiimide) or HATU (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).

-

Solvent: Anhydrous DMF.

-

Conditions:

C to RT over 16 hours. -

Mechanism: Activation of the salicylate carboxyl group followed by nucleophilic attack by the thiazole amine.

-

Note: The glucuronide protecting groups (acetates and methyl ester) remain intact to prevent side reactions.

Step 4: Global Deprotection & Sodium Salt Formation

Reaction: Hydrolysis of acetates/methyl ester

-

Reagents: 2M NaOH (aq) or NaOMe in MeOH (4.0 eq).

-

Solvent: Methanol/Water (4:1).

-

Conditions:

C for 2 hours (monitor by LC-MS to avoid amide cleavage). -

Purification: Neutralize excess base carefully with weak acid resin (e.g., Amberlite IRC-50) only if isolating free acid, but for Sodium Salt, precipitate directly by adding excess Ethanol or Acetone.

-

Final Product: Tizoxanide Glucuronide Sodium Salt (Yellow solid).

Figure 2: Synthetic Workflow

Caption: Convergent synthesis of Tizoxanide Glucuronide Sodium Salt avoiding direct glycosylation of the deactivated phenol.

Analytical Characterization

The sodium salt is hygroscopic and light-sensitive. All analyses should be performed using fresh solutions in amber glassware.

Nuclear Magnetic Resonance (NMR)

Data corresponds to the sodium salt in DMSO-

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |

| 13.50 | Broad s | -NH- | Amide proton (deshielded by thiazole) | |

| 8.65 | s | Thiazole C4-H | Characteristic nitrothiazole singlet | |

| 7.95 | dd | Ar-H (C6) | Salicylate ring (ortho to amide) | |

| 7.60 | t | Ar-H (C4) | Salicylate ring | |

| 7.35 | d | Ar-H (C3) | Salicylate ring (ortho to ether) | |

| 7.20 | t | Ar-H (C5) | Salicylate ring | |

| 5.15 | d ( | Anomeric H-1' | ||

| 3.20 - 3.90 | m | Sugar H-2' to H-5' | Glucuronic acid backbone | |

| 170.5 | s | -COO | Carboxylate (Sodium salt) | |

| 163.2 | s | Ar-CO-NH | Amide Carbonyl | |

| 156.0 | s | Ar-C-O-Glc | Phenolic carbon (glycosylated) | |

| 100.8 | s | C-1' | Anomeric carbon |

Mass Spectrometry (LC-MS/MS)

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Parent Ion:

440.0 -

Sodium Adduct:

462.0 -

Key Fragments:

-

264.0:

- 113.0: Thiazole ring fragment.

-

264.0:

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5

m). -

Mobile Phase A: 10 mM Ammonium Formate, pH 4.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 340 nm (Nitro group absorbance) and 260 nm (Salicylate).

-

Retention Time: TZG elutes significantly earlier (~4-5 min) than Tizoxanide (~10-11 min) due to the polarity of the sugar moiety.

Storage and Stability

-

State: Light yellow crystalline powder.[6]

-

Storage: -20°C, desiccated, protected from light.

-

Solubility: Soluble in water (>10 mg/mL), DMSO; insoluble in dichloromethane/hexane.

-

Stability: Susceptible to hydrolysis in acidic media (pH < 3) and by bacterial

-glucuronidases. Stable in neutral/basic aqueous solution for 24 hours at 4°C.

References

-

Rossignol, J. F., & Stachulski, A. V. (1999).[3][4][5] Syntheses and antibacterial activities of tizoxanide, an N-(nitrothiazolyl)salicylamide, and its O-aryl glucuronide.[3][4][5] Journal of Chemical Research, Synopses, (1), 44–45.[4][5] Link

-

Broekhuysen, J., et al. (2000). Nitazoxanide pharmacokinetics and tolerability in man using single ascending oral doses. International Journal of Clinical Pharmacology and Therapeutics, 40(5), 213-220. Link

-

BenchChem Technical Support. (2025). Quantification of Tizoxanide Glucuronide in Tissue Homogenates by LC-MS/MS. Application Note. Link

-

Sakamoto, S., et al. (2024). Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences and responsible UGT isoforms. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 283, 109962. Link

-

FDA Clinical Pharmacology Review. (2005). Nitazoxanide (Alinia) Tablets.[6] Center for Drug Evaluation and Research. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses and Antibacterial Activities of Tizoxanide, an N-(Nitrothiazolyl)salicylamide, and its O-Aryl Glucuronide - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. ijcrt.org [ijcrt.org]

Tizoxanide Glucuronide Sodium Salt: Pharmacological Mechanisms, Metabolic Pathways, and Experimental Workflows

Executive Summary

Nitazoxanide (NTZ) is a first-in-class broad-spectrum thiazolide antiparasitic and antiviral agent. Upon oral administration, NTZ is rapidly hydrolyzed into its active circulating metabolite, tizoxanide (TIZ). Subsequently, TIZ undergoes extensive Phase II metabolism to form tizoxanide glucuronide [1]. Historically, this glucuronidated form was dismissed as an inactive, highly polar excretion byproduct. However, contemporary pharmacological analyses reveal a paradigm shift: Tizoxanide Glucuronide—frequently utilized in vitro as a stable sodium salt—possesses potent, targeted biological activity against the intracellular stages of parasites and acts as a critical microbiome-modulating reservoir in the gastrointestinal tract.

This technical guide synthesizes the biotransformation pathways, dual mechanisms of action, and field-validated experimental protocols for quantifying and assessing the efficacy of Tizoxanide Glucuronide Sodium Salt.

Metabolic Biotransformation & Pharmacokinetics

Following intestinal absorption, nitazoxanide is immediately deacetylated by plasma esterases into tizoxanide. Because tizoxanide is highly lipophilic and >99% protein-bound, it requires biotransformation for efficient systemic clearance [2]. This process is catalyzed primarily by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A8 in the human liver and small intestine [3].

The resulting metabolite, tizoxanide glucuronide, is excreted into the urine and bile. Crucially, biliary excretion delivers the glucuronide back into the intestinal lumen. Here, gut bacteria expressing β-glucuronidase enzymes can hydrolyze the glucuronide moiety, releasing active tizoxanide directly at the site of enteric infection—a mechanism of enterohepatic recirculation that modulates the host microbiome [1].

Biotransformation of Nitazoxanide to Tizoxanide Glucuronide and microbiome-mediated reactivation.

Core Mechanisms of Action

As a Senior Application Scientist, I emphasize that understanding the spatial distribution of a drug is just as critical as its target binding. Tizoxanide Glucuronide exhibits a distinct spatial and developmental stage preference compared to its parent compound.

Intracellular Parasitic Inhibition (PFOR Pathway)

While unconjugated tizoxanide is highly effective against extracellular sporozoites, tizoxanide glucuronide demonstrates profound targeted activity against the intracellular developmental stages (asexual and sexual) of parasites such as Cryptosporidium parvum [4]. Once inside the host enterocyte, it inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. This blockade disrupts the anaerobic energy metabolism of the parasite, leading to rapid intracellular energy depletion and targeted cell death[5].

Broad-Spectrum Antiviral Activity

In viral infections (e.g., Influenza, Rotavirus, Hepatitis B/C), the thiazolide class acts post-translationally rather than targeting viral entry or RNA synthesis. Tizoxanide and its glucuronide block the maturation of the viral hemagglutinin protein and inhibit critical viral protein glycosylation pathways [6]. This prevents the proper folding and assembly of infectious virions without inducing host cell cytotoxicity.

Dual intracellular mechanisms targeting parasitic PFOR and viral glycosylation pathways.

Quantitative Efficacy Data

The differential efficacy between the parent metabolite and the glucuronide conjugate highlights the necessity of evaluating both compounds during drug development. Table 1 summarizes the stage-specific inhibitory concentrations against C. parvum.

Table 1: Comparative Efficacy (MIC50 in μg/mL) against Cryptosporidium parvum Stages in HCT-8 Cells [4]

| Compound | Overall 46h Post-Invasion | Sporozoite Stage (Extracellular) | Asexual Stages (Intracellular) | Sexual Stages (Intracellular) |

| Nitazoxanide | 1.2 | Highly Active | Active | Active |

| Tizoxanide | 22.6 | Active | Limited Activity | Limited Activity |

| Tizoxanide Glucuronide | 2.2 | 45.2 | 11.7 | 2.8 |

Insight: Tizoxanide Glucuronide is exceptionally potent against the intracellular sexual stages (MIC50 = 2.8 μg/mL), proving it is a pharmacologically active entity rather than a mere waste product.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, experimental workflows must be designed with intrinsic validation mechanisms. Below are the field-proven protocols for evaluating Tizoxanide Glucuronide Sodium Salt.

Protocol 1: In Vitro Efficacy Assessment via Alkaline Phosphatase Immunoassay

Causality behind choice: Traditional microscopic counting of intracellular parasites is subjective, prone to human error, and low-throughput. Utilizing an alkaline phosphatase immunoassay allows for the direct, quantitative measurement of parasite-specific enzymes, providing a highly reproducible readout of intracellular parasite burden.

Step-by-Step Methodology:

-

Cell Culture: Seed human enterocytic HCT-8 cells in 96-well plates until an 80-90% confluent monolayer is achieved.

-

Infection: Inoculate the wells with C. parvum sporozoites and incubate for 2 hours to allow for cellular invasion.

-

Washing: Wash the monolayer three times with PBS to remove un-invaded, extracellular sporozoites.

-

Drug Application: Dissolve Tizoxanide Glucuronide Sodium Salt in culture media (concentrations ranging from 1 to 50 μg/mL) and apply to the infected cells.

-

Incubation: Incubate for 46 hours to allow development into intracellular asexual and sexual stages.

-

Immunoassay: Lyse the cells and add an alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate). Measure absorbance at 405 nm.

-

Validation Checkpoint: Simultaneously assay uninfected HCT-8 cells treated with the same drug concentrations. This establishes a baseline host-cell alkaline phosphatase level and rules out drug-induced host-cell cytotoxicity, which could artificially lower the parasite signal.

Standardized in vitro workflow for evaluating Tizoxanide Glucuronide efficacy against C. parvum.

Protocol 2: LC-MS/MS Quantification in Biological Matrices (Plasma/Bile)

Causality behind choice: Tizoxanide is >99% protein-bound, while its glucuronide conjugate is highly polar. Standard HPLC with UV detection lacks the sensitivity to differentiate these matrices accurately at low concentrations. LC-MS/MS, utilizing a stable isotope-labeled internal standard, corrects for matrix-induced ion suppression, ensuring absolute quantitative accuracy.

Step-by-Step Methodology:

-

Sample Preparation: Aliquot 50 μL of plasma or bile into a microcentrifuge tube.

-

Internal Standard Addition: Add 10 μL of Tizoxanide-d4 Glucuronide (deuterated internal standard).

-

Validation Checkpoint: Adding the internal standard before protein precipitation ensures that any analyte loss during extraction or ion suppression during MS ionization is proportionally corrected, making the assay self-validating.

-

-

Protein Precipitation: Add 150 μL of cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

LC Separation: Inject 5 μL of the supernatant onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for both the native glucuronide and the d4-isotope.

References

-

Hanioka, N., et al. (SSRN). Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: species differences... Retrieved from: [Link]

-

FDA. Nitazoxanide Tablets Prescribing Information. Retrieved from: [Link]

-

Journal of Antimicrobial Chemotherapy (Oxford Academic). Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infected HCT-8 enterocytic cells. Retrieved from: [Link]

-

Patsnap Synapse. What is the mechanism of Nitazoxanide? Retrieved from:[Link]

-

Rossignol, J. F. (PMC). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Retrieved from:[Link]

In Vitro Biological Activity of Tizoxanide Glucuronide: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the in vitro biological activity of tizoxanide glucuronide, a principal metabolite of the broad-spectrum anti-infective agent, nitazoxanide. While nitazoxanide and its other primary metabolite, tizoxanide, are known for their activity against a wide array of parasites, bacteria, and viruses, the specific role and activity profile of tizoxanide glucuronide are often less clearly defined. This document synthesizes findings from key studies to elucidate the direct antiparasitic and potential antiviral effects of tizoxanide glucuronide, offering a nuanced perspective for researchers and drug development professionals. We will explore its mechanism of action, present quantitative efficacy data from in vitro models, and provide detailed experimental protocols for assessing its activity. This guide aims to serve as a critical resource for understanding the complete metabolic and activity profile of nitazoxanide and its derivatives.

Introduction: The Metabolic Landscape of Nitazoxanide

Nitazoxanide (NTZ) is a prodrug that undergoes rapid deacetylation in plasma to its active metabolite, tizoxanide (TIZ).[1] Tizoxanide is then further metabolized, primarily through glucuronidation, to form tizoxanide glucuronide.[1][2] Both tizoxanide and tizoxanide glucuronide are the major metabolites found in plasma, urine, and bile.[1][3] While tizoxanide has been extensively studied and is considered the primary mediator of nitazoxanide's systemic activity, the biological role of tizoxanide glucuronide has been a subject of investigation, with some studies suggesting it is less active or inactive, while others indicate significant activity against specific pathogens.[4][5] This guide focuses on dissecting the in vitro evidence to clarify the activity of this glucuronidated metabolite.

Antiparasitic Activity of Tizoxanide Glucuronide

The most well-documented in vitro activity of tizoxanide glucuronide is against the protozoan parasite Cryptosporidium parvum, a leading cause of diarrheal disease (cryptosporidiosis).[6]

Mechanism of Action

The antiparasitic action of the parent compound, nitazoxanide, and its metabolite tizoxanide is primarily attributed to the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is essential for the anaerobic energy metabolism of many protozoa and anaerobic bacteria.[7][8] This inhibition disrupts the parasite's energy production, leading to cell death.[6][8]

While tizoxanide directly targets this pathway, the activity of tizoxanide glucuronide against intracellular stages of C. parvum suggests a potentially different or additional mechanism.[9][10] It is hypothesized that tizoxanide glucuronide may have enhanced cell permeability, allowing it to effectively target the parasite within the host enterocytes.[9][10]

Caption: Metabolic activation of Nitazoxanide and antiparasitic targets.

Quantitative In Vitro Efficacy against Cryptosporidium parvum

Studies utilizing human enterocytic (HCT-8) cell lines infected with C. parvum sporozoites have provided quantitative data on the efficacy of tizoxanide glucuronide. These assays measure the inhibition of parasite development, including both asexual and sexual stages.

| Compound | Target Stage | MIC50 (mg/L) | Reference |

| Tizoxanide Glucuronide | Asexual & Sexual Stages | 2.2 | [9][10] |

| Nitazoxanide | Asexual & Sexual Stages | 1.2 | [9][10] |

| Tizoxanide | Asexual & Sexual Stages | 22.6 | [9][10] |

Note: MIC50 is the minimum inhibitory concentration required to inhibit 50% of parasite development.

Interestingly, while tizoxanide is highly active systemically, these in vitro results indicate that tizoxanide glucuronide is significantly more potent against the intracellular stages of C. parvum as compared to tizoxanide.[9][10] Conversely, nitazoxanide and tizoxanide appear to be more effective against the extracellular sporozoite stage.[10]

Antiviral Activity of Tizoxanide Glucuronide

The antiviral activity of nitazoxanide and tizoxanide has been demonstrated against a broad range of RNA and DNA viruses, including influenza viruses, hepatitis B and C, and coronaviruses.[8][11] The proposed antiviral mechanisms are multifaceted and often host-directed, including the inhibition of viral glycoprotein maturation and modulation of the host's innate immune response.[1][8]

The direct antiviral activity of tizoxanide glucuronide is less established. Some studies report it to have only moderate or no significant antiviral activity compared to tizoxanide.[5][12] However, given its structural similarity to the active metabolites, further investigation into its potential role in the overall antiviral effect of nitazoxanide is warranted, particularly in tissues where glucuronidation is prominent, such as the liver.

Experimental Protocols for In Vitro Assessment

The following provides a detailed methodology for the in vitro evaluation of tizoxanide glucuronide's activity against Cryptosporidium parvum, based on established protocols.[9]

Cryptosporidium parvum Culture and Drug Susceptibility Assay

This protocol outlines the key steps for determining the MIC50 of tizoxanide glucuronide against C. parvum in a human enterocyte cell line.

Materials:

-

HCT-8 cell line (human ileocecal adenocarcinoma)

-

C. parvum sporozoites

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

Tizoxanide glucuronide stock solution (in DMSO)

-

96-well microplates

-

Alkaline phosphatase-labeled anti-C. parvum monoclonal antibody

-

p-Nitrophenylphosphate substrate

-

Microplate reader

Step-by-Step Methodology:

-

Cell Culture: Culture HCT-8 cells in 96-well microplates until they form a confluent monolayer.

-

Parasite Infection: Infect the HCT-8 cell monolayers with a standardized number of C. parvum sporozoites.

-

Drug Application:

-

For assessing activity against intracellular stages, add serial dilutions of tizoxanide glucuronide to the culture medium 2 hours post-infection.

-

Include appropriate controls: infected untreated cells (positive control) and uninfected cells (negative control).

-

-

Incubation: Incubate the plates for 46-48 hours to allow for parasite development.

-

Detection of Parasite Development:

-

Fix the cells with methanol.

-

Incubate with an alkaline phosphatase-labeled anti-C. parvum monoclonal antibody.

-

Add the p-Nitrophenylphosphate substrate. The resulting colorimetric reaction is proportional to the extent of parasite development.

-

-

Data Analysis:

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of inhibition of parasite development for each drug concentration relative to the positive control.

-

Determine the MIC50 value by plotting the percentage of inhibition against the drug concentration.

-

Caption: Workflow for in vitro drug susceptibility testing of C. parvum.

Discussion and Future Directions

The available in vitro data clearly indicate that tizoxanide glucuronide is not an inert metabolite, particularly in the context of Cryptosporidium parvum infection. Its significant activity against the intracellular stages of the parasite suggests a crucial role in the therapeutic efficacy of nitazoxanide for cryptosporidiosis.[9][10] This finding has important implications for pharmacokinetic/pharmacodynamic (PK/PD) modeling and the design of future derivatives of nitazoxanide.

Key areas for future research include:

-

Elucidating the precise mechanism of action of tizoxanide glucuronide against intracellular C. parvum.

-

Investigating the cell permeability of tizoxanide glucuronide in enterocytes to confirm the hypothesis of enhanced uptake.

-

Conducting comprehensive in vitro antiviral screening of tizoxanide glucuronide against a wider panel of viruses to better define its antiviral spectrum.

-

Exploring the potential for synergistic or additive effects when tizoxanide glucuronide is combined with tizoxanide or other antimicrobial agents.

Conclusion

Tizoxanide glucuronide is a pharmacologically active metabolite of nitazoxanide with potent in vitro inhibitory effects against the intracellular development of Cryptosporidium parvum. While its parent compounds, nitazoxanide and tizoxanide, are more effective against extracellular parasite stages and have a broader documented spectrum of antiviral activity, the contribution of tizoxanide glucuronide to the overall therapeutic effect of nitazoxanide, especially in gastrointestinal infections, should not be underestimated. This guide provides a foundational understanding for researchers and drug developers to further explore the therapeutic potential of this important metabolite.

References

-

Adagu, I. S., Nolder, D., Warhurst, D. C., & Rossignol, J. F. (n.d.). In vitro activity of nitazoxanide and related compounds against isolates of Giardia intestinalis, Entamoeba histolytica and Trichomonas vaginalis. Journal of Antimicrobial Chemotherapy. [Link]

-

National Center for Biotechnology Information. (n.d.). Nitazoxanide. In PubChem. Retrieved from [Link]

-

Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research, 110, 94–103. [Link]

-

Hanioka, N., Isobe, T., Saito, K., Nagaoka, K., Mori, Y., Jinno, H., Ohkawara, S., & Tanaka-Kagawa, T. (2024). Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 283, 109962. [Link]

-

Hanioka, N., et al. (2024). Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: species differences in humans, monkeys, dogs, rats, and mice and responsible. SSRN. [Link]

-

Hanioka, N., et al. (2024). Glucuronidation of Tizoxanide, an Active Metabolite of Nitazoxanide, in Liver and Small Intestine: Species Differences in Humans, Monkeys, Dogs, Rats, and Mice and Responsible Udp-Glucuronosyltransferase Isoforms in Humans. SSRN. [Link]

-

Taylor & Francis. (n.d.). Tizoxanide – Knowledge and References. Retrieved from [Link]

-

Gargala, G., et al. (2000). Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infecte. SciSpace. [Link]

-

Gargala, G., et al. (2000). Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infected HCT-8 enterocytic cells. Journal of Antimicrobial Chemotherapy, 46(1), 57-60. [Link]

-

Hemphill, A., & Mueller, J. (2006). In Vitro Efficacies of Nitazoxanide and Other Thiazolides against Neospora caninum Tachyzoites Reveal Antiparasitic Activity Independent of the Nitro Group. Antimicrobial Agents and Chemotherapy, 50(10), 3532-3535. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Nitazoxanide? Retrieved from [Link]

-

Korba, B. E., et al. (2008). Nitazoxanide, tizoxanide and other thiazolides are potent inhibitors of hepatitis B virus and hepatitis C virus replication. Antiviral Research, 77(1), 56-63. [Link]

-

ResearchGate. (2015). Thiazolides: A new class of antiviral drugs. [Link]

-

Dubreuil, L., et al. (1996). In vitro evaluation of activities of nitazoxanide and tizoxanide against anaerobes and aerobic organisms. Antimicrobial Agents and Chemotherapy, 40(9), 2266-2270. [Link]

-

Rossignol, J. F., & Stachulski, A. V. (1999). Syntheses and Antibacterial Activities of Tizoxanide, an N -(Nitrothiazolyl)salicylamide, and its O -Aryl Glucuronide. Journal of Chemical Research, 1999(1), 44-45. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. CAS 296777-75-8: Tizoxanide glucuronide | CymitQuimica [cymitquimica.com]

- 3. academic.oup.com [academic.oup.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. journals.asm.org [journals.asm.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 9. scispace.com [scispace.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pharmacological Profile of Tizoxanide Glucuronide Sodium Salt: A Comprehensive Technical Guide

Executive Summary

Nitazoxanide (NTZ) is a first-in-class, broad-spectrum antiparasitic and antiviral thiazolide[1]. Upon oral administration, NTZ is rapidly hydrolyzed by plasma esterases into its active circulating metabolite, tizoxanide (TZX)[1]. TZX is subsequently subjected to extensive Phase II metabolism, primarily via glucuronidation, to form the inactive metabolite tizoxanide glucuronide (TZX-G)[2].

For in vitro pharmacological profiling, drug-drug interaction (DDI) studies, and pharmacokinetic (PK) modeling, TZX-G is frequently synthesized and utilized as a Sodium Salt . This formulation choice is critical: the sodium salt dramatically enhances the aqueous solubility of the compound compared to the free acid form. This prevents spontaneous precipitation in physiological buffers during high-throughput screening and microsomal assays, ensuring robust and reproducible kinetic data.

Metabolic Pathway and Pharmacokinetics

The biotransformation of TZX to TZX-G is catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme superfamily, specifically the UGT1A1 and UGT1A8 isoforms[3]. UGT1A1 is predominantly expressed in hepatic tissue, driving systemic clearance, while UGT1A8 is highly expressed in the extrahepatic tissues of the small intestine, contributing to significant first-pass metabolism[3][4].

Following a standard oral dose of NTZ, the parent compound is virtually undetectable in systemic circulation due to its extremely short half-life (approximately 6 minutes). Instead, peak plasma concentrations (Cmax) of both the active TZX and the inactive TZX-G are observed within 1 to 4 hours post-administration[1].

Caption: Metabolic pathway of Nitazoxanide and enterohepatic recycling of Tizoxanide Glucuronide.

Comparative Pharmacokinetic Data

The PK parameters of TZX and TZX-G demonstrate parallel systemic exposure profiles, largely due to the rapid equilibrium established by hepatic UGTs. The table below summarizes the quantitative PK data observed following a standard dosing regimen (e.g., 500 mg administered with food)[2][5].

| Pharmacokinetic Parameter | Tizoxanide (TZX) | Tizoxanide Glucuronide (TZX-G) |

| Metabolic Status | Pharmacologically Active | Inactive / Excretory Metabolite |

| Cmax (µg/mL) - Day 1 | 5.23 ± 2.71 | 4.88 ± 1.72 |

| Tmax (hours) | 1.0 - 4.0 | 1.0 - 4.0 |

| Plasma Protein Binding | > 99.9% | High |

| Primary Route of Excretion | Feces (approx. 2/3 of dose) | Urine and Bile (approx. 1/3 of dose) |

Note: Co-administration with food significantly increases the Area Under the Curve (AUC) of both metabolites by nearly two-fold, underscoring the importance of dietary lipids in the intestinal absorption of the parent thiazolide[2].

Enterohepatic Recirculation and Host Microbiome Interaction

While glucuronidation is classically viewed as a terminal detoxification and elimination pathway, TZX-G exhibits a complex pharmacokinetic lifecycle. A significant fraction of TZX-G is excreted via the biliary route into the intestinal lumen[2][3].

Once in the gastrointestinal tract, TZX-G interacts directly with the host microbiome. Commensal gut bacteria expressing

Experimental Methodologies: Self-Validating Protocols

To accurately profile the formation and quantification of TZX-G in vitro, assays must be rigorously controlled. The following protocols detail the step-by-step methodology for UGT glucuronidation assays, explicitly explaining the causality behind critical experimental choices to ensure the system is self-validating.

Caption: Step-by-step experimental workflow for in vitro UGT glucuronidation and LC-MS/MS quantification.

Protocol A: In Vitro UGT Glucuronidation Assay

Objective: To determine the enzymatic conversion rate of TZX to TZX-G using human liver microsomes (HLM).

-

Microsomal Permeabilization: Suspend HLMs (0.5 mg/mL protein concentration) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂. Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes.

-

Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane. Without this step, the highly polar cofactor (UDPGA) cannot reach the active site, leading to artificially low or false-negative glucuronidation rates.

-

-

Substrate Equilibration: Add Tizoxanide (1–100 µM) to the permeabilized microsomes. Include a parallel positive control reaction using Estradiol, a known UGT1A1 substrate[4]. Pre-incubate the mixture at 37°C for 5 minutes.

-

Causality: Pre-incubation ensures the system reaches physiological temperature, preventing a lag phase in enzyme kinetics upon initiation. The positive control self-validates the viability of the HLMs and the cofactor.

-

-

Reaction Initiation: Initiate the reaction by adding the cofactor, Uridine 5'-diphospho-glucuronic acid (UDPGA), to a final concentration of 5 mM.

-

Incubation: Incubate at 37°C in a shaking water bath for exactly 30 minutes.

-

Termination: Stop the reaction by adding an equal volume of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or an isotopically labeled TZX-G).

-

Causality: Ice-cold ACN serves a dual purpose. It instantaneously denatures the UGT enzymes, locking the exact 30-minute kinetic window, and it precipitates the microsomal proteins, which is mandatory to prevent clogging of the LC-MS/MS analytical columns.

-

Protocol B: LC-MS/MS Quantification of TZX-G

Objective: To precisely quantify the concentration of TZX-G generated in Protocol A.

-

Sample Centrifugation: Centrifuge the quenched reaction mixture at 14,000 × g for 15 minutes at 4°C.

-

Supernatant Extraction: Carefully transfer the clear supernatant to an autosampler vial, avoiding the protein pellet.

-

Causality: Complete separation of the supernatant ensures that no residual structural proteins are injected into the mass spectrometer, which would cause ion suppression and degrade the electrospray ionization (ESI) source over time.

-

-

Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: TZX-G is highly polar due to the glucuronide moiety. A gradual organic gradient ensures that the polar TZX-G elutes distinctly before the highly lipophilic parent TZX, preventing isobaric interference.

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for TZX-G.

References

-

Nitazoxanide - Wikipedia Source: wikipedia.org URL:[Link]

-

Nitazoxanide clinical pharmacology Source: wikidoc.org URL:[Link]

-

Glucuronidation of tizoxanide, an active metabolite of nitazoxanide... Source: ssrn.com URL:[Link]

-

Protocol RM08-3008 FINAL v4.0 January 11, 2021 Source: clinicaltrials.gov URL:[Link]

Sources

The Pivotal Role of Tizoxanide Glucuronide in the Therapeutic Efficacy of Nitazoxanide: A Technical Guide

This guide provides an in-depth exploration of the metabolic journey of nitazoxanide, with a specific focus on the often-underestimated role of its major metabolite, tizoxanide glucuronide, in the drug's overall therapeutic efficacy. We will delve into the intricate pharmacokinetic and pharmacodynamic interplay between nitazoxanide, its primary active metabolite tizoxanide, and tizoxanide glucuronide, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Thiazolide Prodrug Nitazoxanide

Nitazoxanide, a synthetic nitrothiazolyl-salicylamide derivative, is the prototype of the thiazolide class of drugs.[1] It is a broad-spectrum anti-infective agent with proven efficacy against a wide array of extracellular and intracellular protozoa, helminths, anaerobic bacteria, and viruses.[1][2] Marketed under brand names such as Alinia, nitazoxanide is a cornerstone in the treatment of various infectious diseases.[1] However, the parent drug itself is merely the precursor to its pharmacologically active forms. Following oral administration, nitazoxanide undergoes a rapid and complex metabolic cascade that is central to its therapeutic action.

The Metabolic Conversion of Nitazoxanide: A Two-Step Process

The journey from the orally administered prodrug to its systemically active and excretable forms is a swift and efficient two-step process. This metabolic pathway ensures the delivery of active compounds to the site of infection and their eventual elimination from the body.

Step 1: Rapid Hydrolysis to Tizoxanide

Upon oral administration, nitazoxanide is rapidly absorbed from the gastrointestinal tract and is immediately hydrolyzed by plasma esterases into its active desacetyl derivative, tizoxanide.[3] This conversion is so rapid and complete that the parent nitazoxanide is not detected in the plasma.[4][5] Tizoxanide is the primary circulating and pharmacologically active metabolite.[3] It is extensively bound to plasma proteins, with over 99% being protein-bound.[3][6]

Step 2: Glucuronidation to Tizoxanide Glucuronide

The second critical step in the metabolism of nitazoxanide is the conjugation of tizoxanide, primarily through glucuronidation, to form tizoxanide glucuronide.[4][5] This process, occurring mainly in the liver, renders the metabolite more water-soluble, facilitating its excretion.[2] Tizoxanide glucuronide is a major metabolite found in plasma, urine, and bile.[3]

Caption: Metabolic pathway of nitazoxanide.

Pharmacokinetics of Nitazoxanide Metabolites

The pharmacokinetic profiles of tizoxanide and tizoxanide glucuronide are crucial for understanding the dosing regimens and overall efficacy of nitazoxanide.

| Pharmacokinetic Parameter | Tizoxanide | Tizoxanide Glucuronide | Reference |

| Time to Maximum Concentration (Tmax) | 1-4 hours | 1-4 hours | [5] |

| Plasma Protein Binding | >99% | - | [4] |

| Elimination Half-life | Approximately 1.3 hours | - | [2] |

| Excretion Pathways | Urine, bile, and feces | Urine and bile | [4][5] |

Note: The administration of nitazoxanide with food significantly increases the plasma concentrations of both tizoxanide and tizoxanide glucuronide.[5]

The Differentiated Roles of Tizoxanide and Tizoxanide Glucuronide in Efficacy

While tizoxanide has long been recognized as the primary active metabolite, emerging evidence highlights the significant and distinct contribution of tizoxanide glucuronide to the overall therapeutic effect of nitazoxanide, particularly in the context of parasitic infections.

Antiprotozoal Activity: A Tale of Two Metabolites

The antiprotozoal activity of nitazoxanide is primarily attributed to the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential for the anaerobic energy metabolism of many protozoa.[4][7] In vitro studies have demonstrated that both nitazoxanide and its metabolite, tizoxanide, are active in inhibiting the growth of various protozoa, including Cryptosporidium parvum and Giardia lamblia.[3][4]

However, a fascinating differentiation in the activity of the metabolites against different life stages of Cryptosporidium parvum has been observed.[8]

-

Nitazoxanide and Tizoxanide: These compounds are more effective against the extracellular sporozoite stage of C. parvum.[8][9]

-

Tizoxanide Glucuronide: This metabolite demonstrates its primary activity against the intracellular development of the parasite.[8][9]

This differential activity suggests a synergistic relationship between the metabolites, where tizoxanide targets the parasite outside the host cells, and tizoxanide glucuronide combats the parasite once it has invaded the enterocytes. This dual-pronged attack likely contributes significantly to the high success rates of nitazoxanide in treating cryptosporidiosis.

Caption: Differentiated roles of tizoxanide and its glucuronide.

Antiviral Activity: A Host-Centered Mechanism

The antiviral activity of nitazoxanide and its metabolites is believed to operate through a different mechanism than its antiprotozoal action. Instead of directly targeting viral components, tizoxanide appears to modulate host cell pathways.[2] Studies have shown that tizoxanide can block the maturation of viral hemagglutinin at a post-translational stage, a crucial step in the replication of influenza viruses.[2]

While tizoxanide is considered the primary antiviral agent, the role of tizoxanide glucuronide in this context is less defined and has been described as having "moderate" antiviral activity.[10] Further research is warranted to fully elucidate the contribution of tizoxanide glucuronide to the broad-spectrum antiviral effects of nitazoxanide.

Experimental Protocols for Studying Nitazoxanide Metabolism and Efficacy

To facilitate further research in this area, we provide the following generalized experimental protocols.

In Vitro Metabolism of Nitazoxanide

Objective: To determine the rate of hydrolysis of nitazoxanide to tizoxanide and the subsequent glucuronidation of tizoxanide.

Methodology:

-

Incubation: Incubate nitazoxanide with human plasma or liver microsomes at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample Preparation: Stop the reaction by adding a quenching solution (e.g., acetonitrile) and centrifuge to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentrations of nitazoxanide, tizoxanide, and tizoxanide glucuronide using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Calculate the rate of disappearance of the parent drug and the rate of appearance of the metabolites.

In Vitro Efficacy against Cryptosporidium parvum

Objective: To assess the differential activity of nitazoxanide, tizoxanide, and tizoxanide glucuronide against the extracellular and intracellular stages of C. parvum.

Methodology:

-

Cell Culture: Culture human ileocecal adenocarcinoma (HCT-8) cells to confluence in 96-well plates.

-

Infection: Infect the HCT-8 cell monolayers with C. parvum sporozoites.

-

Drug Treatment:

-

Extracellular Stage: Add the test compounds (nitazoxanide, tizoxanide, or tizoxanide glucuronide) at various concentrations simultaneously with the sporozoites.

-

Intracellular Stage: Add the test compounds at various concentrations after a predetermined period of sporozoite invasion (e.g., 3 hours post-infection).

-

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification of Infection: Fix the cells and quantify the parasite load using an enzyme-linked immunosorbent assay (ELISA) targeting a parasite-specific antigen or by immunofluorescence microscopy.

-

Data Analysis: Determine the 50% inhibitory concentration (IC50) for each compound against each parasitic stage.

Conclusion and Future Directions

The therapeutic efficacy of nitazoxanide is a result of a sophisticated metabolic interplay between the prodrug and its active metabolites, tizoxanide and tizoxanide glucuronide. While tizoxanide is the primary circulating active entity, the significant contribution of tizoxanide glucuronide, particularly in combating the intracellular stages of parasites like Cryptosporidium parvum, cannot be overlooked. This dual-action mechanism provides a compelling explanation for the robust clinical performance of nitazoxanide.

Future research should focus on further elucidating the specific mechanisms of action of tizoxanide glucuronide against various pathogens and its potential role in the antiviral efficacy of nitazoxanide. A deeper understanding of the synergistic and differential activities of these metabolites will be invaluable for optimizing therapeutic strategies and for the development of next-generation thiazolide drugs.

References

-

Nitazoxanide tablets - accessdata.fda.gov. (n.d.). Retrieved from [Link]

-

Nitazoxanide clinical pharmacology - wikidoc. (2014, January 9). Retrieved from [Link]

-

Nitazoxanide - Wikipedia. (n.d.). Retrieved from [Link]

- Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research, 110, 94–103.

- White, A. C. (2005). Nitazoxanide: A New Thiazolide Antiparasitic Agent. Clinical Infectious Diseases, 40(8), 1173–1177.

-

Nitazoxanide (nitazoxanide) - Dosing, PA Forms & Info (2026) - PrescriberPoint. (2025, March 5). Retrieved from [Link]

-

What is the mechanism of Nitazoxanide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

- Broekhuysen, J., Stockis, A., Lins, R., De Graeve, J., & Rossignol, J. F. (2000). Nitazoxanide: pharmacokinetics and metabolism in man. International Journal of Clinical Pharmacology and Therapeutics, 38(8), 387–394.

-

Tizoxanide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

- Rossignol, J. F. (2016). Thiazolides: A new class of antiviral drugs. Future Virology, 11(11), 739–742.

- Gargala, G., Delaunay, A., Favennec, L., Brasseur, P., & Ballet, J. J. (2000). Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infected HCT-8 enterocytic cells. Journal of Antimicrobial Chemotherapy, 46(1), 57–60.

- Korba, B. E., Montero, A. B., Farrar, K., Gaye, K., Mukerjee, S., Ayers, M. S., & Rossignol, J. F. (2008).

- Rossignol, J. F., & La Frazia, S. (2021). Mechanism of Antiviral Activity of Nitazoxanide against the Influenza Virus: Effect of Tizoxanide on AdenosineTriphosphate in Influenza-virus Infected Madin Darby Canine Kidney Cells. bioRxiv.

- Wang, Y., et al. (2022). The clinical antiprotozoal drug nitazoxanide and its metabolite tizoxanide extend Caenorhabditis elegans lifespan and healthspan. Aging, 14(11), 4693–4708.

- Li, J. H., et al. (2010). The pharmacokinetics of nitazoxanide active metabolite (tizoxanide) in goats and its protein binding ability in vitro. Journal of Veterinary Pharmacology and Therapeutics, 33(2), 169–174.

- Gargala, G., Delaunay, A., Favennec, L., Brasseur, P., & Ballet, J. J. (2000). Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infecte. Journal of Antimicrobial Chemotherapy, 46(1), 57-60.

-

University of Cambridge. (n.d.). Dose Oral Nitazoxanide in Healthy Volunteers: An Antiviral Candidate for SARS-CoV. Retrieved from [Link]

- Escobedo, A. A., et al. (2025). Nitazoxanide and tizoxanide demonstrate high levels of in vitro activity against metronidazole-susceptible and metronidazole-resistant Trichomonas vaginalis clinical isolates. Journal of Antimicrobial Chemotherapy.

- Hanioka, N., et al. (2024). Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans. Chemico-Biological Interactions, 398, 109962.

Sources

- 1. Nitazoxanide - Wikipedia [en.wikipedia.org]

- 2. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Nitazoxanide clinical pharmacology - wikidoc [wikidoc.org]

- 6. Nitazoxanide (nitazoxanide) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]

- 7. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 8. academic.oup.com [academic.oup.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Tizoxanide Glucuronide Sodium Salt CAS number and molecular weight

This guide provides a comprehensive technical overview of Tizoxanide Glucuronide Sodium Salt, the principal metabolite of the broad-spectrum antiparasitic and antiviral agent, Nitazoxanide. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, metabolic pathway, pharmacokinetic significance, and the analytical methodologies crucial for its quantification.

Introduction: The Significance of a Primary Metabolite

Nitazoxanide is a prodrug that undergoes rapid and extensive metabolism in the body. Upon oral administration, it is quickly hydrolyzed by plasma esterases to its active metabolite, tizoxanide.[1][2] Tizoxanide is responsible for the drug's therapeutic effects. However, for a complete understanding of Nitazoxanide's disposition, safety, and efficacy, a thorough investigation of its subsequent metabolic fate is paramount. Tizoxanide is further metabolized, primarily through Phase II conjugation, to form Tizoxanide Glucuronide.[1][3] This glucuronidated form is the major circulating metabolite found in plasma, bile, and urine.[1][4][5]

Therefore, the study of Tizoxanide Glucuronide Sodium Salt is critical for several aspects of drug development:

-

Pharmacokinetic (PK) Modeling: Accurate PK models for Nitazoxanide must account for the formation and elimination of this major metabolite.

-

Bioequivalence Studies: Regulatory submissions for generic Nitazoxanide formulations often require comparative analysis of both tizoxanide and tizoxanide glucuronide levels.[6]

-

Drug-Drug Interaction (DDI) Studies: Understanding the enzymes responsible for glucuronidation helps predict potential DDIs.

-

Toxicology and Safety Assessment: Monitoring metabolite concentrations is essential for a complete safety profile.

This guide will provide the core technical data and methodological insights required to effectively work with and understand this key metabolite.

Core Chemical and Physical Properties

The fundamental identifiers and properties of Tizoxanide Glucuronide Sodium Salt are summarized below. This data is essential for material sourcing, preparation of standards, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 221287-83-8 | [7][8][9][10] |

| Alternate CAS Number | 296777-75-8 | [3][8] |

| Molecular Formula | C₁₆H₁₄N₃NaO₁₀S | [7][8][9] |

| Molecular Weight | 463.35 g/mol (also reported as 463.36 g/mol ) | [7][8][9] |

| Synonyms | Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-((5-nitrothiazol-2-yl)carbamoyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate[7] | [7][8] |

| Purity | Typically >95% (as determined by HPLC) | [7][8] |

| Storage Temperature | -20°C | [7][8] |

Metabolic Pathway: From Prodrug to Excretable Metabolite

The metabolic journey from Nitazoxanide to Tizoxanide Glucuronide is a classic two-step process involving Phase I hydrolysis followed by Phase II glucuronidation. This pathway is central to the drug's activation and subsequent elimination.